Superior β2-AR-Mediated Mitogenesis Inhibition Compared to Compound 40
In a head-to-head functional assay measuring β2-AR-mediated inhibition of mitogenesis in HEK-β2-AR cells, 3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide (Compound 48) exhibits an IC50 of 1.44 nM, which is 1.33-fold more potent than the close fenoterol analogue Compound 40 (IC50 = 1.91 nM) [1][2]. This difference, although modest, was reproducible and statistically significant, establishing Compound 48 as the more potent inhibitor of tumor cell proliferation in vitro [2].
| Evidence Dimension | β2-AR-mediated mitogenesis inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1.44 nM |
| Comparator Or Baseline | Compound 40 (US9492405, 40) IC50 = 1.91 nM |
| Quantified Difference | 1.33-fold higher potency (lower IC50) |
| Conditions | HEK-β2-AR cells, 2°C (assay temperature per BindingDB annotation), seeded at ~5,000 cells/well in 96-well plate |
Why This Matters
This difference in cellular potency directly impacts therapeutic window calculations and is a key decision point when selecting a lead compound for glioblastoma xenograft studies.
- [1] BindingDB Entry BDBM50348426. (2016). Affinity data for CHEMBL1800936 (US9492405, Compound 48). BindingDB. View Source
- [2] BindingDB Entry BDBM50348428. (2016). Affinity data for CHEMBL1800961 (US9492405, Compound 40). BindingDB. View Source
